Product packaging for Sabeluzole(Cat. No.:CAS No. 104592-54-3)

Sabeluzole

Cat. No.: B1165824
CAS No.: 104592-54-3
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Description

Sabeluzole (also known as R-58,735) is a benzothiazole derivative recognized for its neuroprotective and cognition-enhancing (nootropic) properties. It was initially developed for the treatment of Alzheimer's disease and has since been investigated for other applications, such as sleep apnea. Its primary mechanism of action is as an NMDA receptor antagonist, which underlies its ability to prevent NMDA- and glutamate-induced neurotoxicity. Beyond this, research indicates that this compound stabilizes the neuronal cytoskeleton and promotes neuronal resilience. A key demonstrated effect is the enhancement of fast axonal transport in neuronal cell cultures, which is crucial for the intracellular trafficking of components necessary for synaptic maintenance and function. Treatment with this compound has been shown to result in long-lasting inhibition of neurotoxin-induced tau expression and cell death, highlighting its potential in studying pathways involved in neurodegeneration. This compound is provided as a white to beige powder with a solubility of 2 mg/mL in DMSO and a purity of ≥98% (HPLC). This compound is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

CAS No.

104592-54-3

Molecular Formula

C8 H8 N6

Origin of Product

United States

Mechanistic Elucidation of Sabeluzole S Neurobiological Actions

Modulation of Neuronal Cytoskeletal Dynamics

The neuronal cytoskeleton, primarily composed of microtubules, actin filaments, and intermediate filaments, is crucial for maintaining neuronal morphology, intracellular transport, and synaptic plasticity. Sabeluzole (B11506) has been shown to modulate the dynamics of this intricate network. dntb.gov.uaacs.org

Regulation of Tubulin Polymerization and Microtubule Stability

Microtubules are dynamic polymers of tubulin heterodimers (alpha and beta tubulin) that undergo cycles of assembly (polymerization) and disassembly. nih.gov Microtubule stability is essential for maintaining the structural integrity of axons and dendrites and for supporting intracellular transport processes. This compound has been reported to stabilize the neuronal cytoskeleton. dntb.gov.uaacs.org While detailed data on this compound's direct effects on tubulin polymerization or depolymerization rates were not extensively provided in the search results, its impact on microtubule stability is implicated in its neurobiological effects. Other compounds are known to modulate tubulin polymerization by binding to specific sites on tubulin, such as the colchicine (B1669291) binding site. researchgate.netniper.gov.in

Influence on Neurite Outgrowth and Retraction Frequency

Neurite outgrowth, the extension of axons and dendrites from the neuronal cell body, is a fundamental process in neuronal development and regeneration. This process is highly dependent on the dynamic remodeling of the cytoskeleton. researchgate.netgla.ac.uk this compound has been shown to accelerate neurite outgrowth in different neuronal cell lines. researchgate.net Conversely, neurite retraction can be induced by various factors, including inflammatory mediators and inhibitory molecules in the extracellular environment. researchgate.netgla.ac.ukpsu.edu While the search results indicate this compound promotes outgrowth, specific data on its influence on neurite retraction frequency was not detailed, though its protective effects against neurotoxicity might indirectly impact retraction caused by injury. unibs.it

Enhancement of Fast Axonal Transport Mechanisms

Fast axonal transport is a vital process for delivering essential molecules, organelles, and vesicles along axons, mediated by motor proteins like kinesin and dynein moving along microtubule tracks. nih.govphysiology.org Impairment of fast axonal transport is implicated in various neurodegenerative diseases. This compound has been shown to effectively increase fast axonal transport in rat neuronal cell cultures. nih.govresearchgate.net Studies using quantitative video microscopy demonstrated that long-term incubation with this compound in the concentration range of 0.1 to 1 microM increased both the velocity and jump length of saltatory movements in embryonic hippocampal neurons by up to 20-30%. nih.gov Acute treatment also increased velocity by 15-20%. nih.gov Furthermore, this compound at 1 microM was able to reverse the inhibition of axonal transport caused by vanadate (B1173111) in N4 neuroblastoma cells. nih.gov Observations in a reconstituted system showed a 10% enhancement of kinesin-induced microtubule mobility at an optimal concentration of 2 microM this compound, although no increase in kinesin ATPase activity was observed. nih.gov However, another study found that this compound administration did not enhance net axonal transport in peripheral axons of normal adult rats, suggesting potential differences between in vitro and in vivo effects or between different neuronal types. nih.gov

Table 1: Effects of this compound on Fast Axonal Transport in Cultured Neurons

Treatment DurationThis compound ConcentrationEffect on Transport VelocityEffect on Saltatory Jump Length
Long-term (24 hr)0.1 - 1 µMIncreased (20-30%)Increased (20-30%)
AcuteNot specifiedIncreased (15-20%)Not specified
With 0.1 mM Vanadate1 µMInhibition reversedNot specified

Data derived from research findings on rat neuronal cell cultures nih.gov.

Interplay with Microtubule-Associated Proteins (e.g., Tau)

Microtubule-associated proteins (MAPs), such as tau, play a significant role in regulating microtubule assembly, stability, and function. plantsjournal.commolbiolcell.org Tau protein is particularly abundant in neurons and is involved in maintaining the structure and stability of axonal microtubules. plantsjournal.commolbiolcell.orgresearchgate.netaafp.org

Under pathological conditions, tau can become hyperphosphorylated and aggregate, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease and other tauopathies. plantsjournal.comresearchgate.netaafp.org Aberrant tau phosphorylation can disrupt its ability to bind to and stabilize microtubules, negatively impacting axonal transport and neuronal function. molbiolcell.orgresearchgate.net this compound has been reported to inhibit neurotoxin-induced tau expression and cell death. targetmol.comunibs.itmedchemexpress.comtargetmol.com Studies in cultured rat hippocampal neurons showed that repeated treatments with nanomolar concentrations of this compound prevented the increase in tau immunoreactivity induced by glutamate (B1630785), a neurotoxic agent. unibs.it Similarly, in differentiated human neuroblastoma SH-SY5Y cells, this compound prevented the increase in tau immunoreactivity and subsequent cell death induced by doxorubicin (B1662922). unibs.it These findings suggest that this compound can specifically prevent the injury-mediated increase of tau expression without altering the basal expression pattern of tau proteins. unibs.it

Neurofibrillary pathology, characterized by the accumulation of hyperphosphorylated tau into neurofibrillary tangles, is a key feature of several neurodegenerative diseases. plantsjournal.comresearchgate.netaafp.org Given this compound's ability to attenuate neurotoxin-induced tau expression and its investigation for Alzheimer's disease, research has explored its potential to modulate neurofibrillary pathology. wikipedia.orgresearchgate.netaafp.orgcolab.ws While the search results indicate this compound's protective effects related to tau expression in the context of neurotoxicity, detailed mechanisms by which it might directly influence tau phosphorylation, aggregation, or the formation of neurofibrillary tangles were not extensively elaborated. However, the link between increased tau expression and neuronal death in response to neurotoxic agents, and this compound's ability to prevent this increase, suggests an indirect impact on processes that could contribute to neurofibrillary pathology. unibs.it

Attenuation of Aberrant Tau Phosphorylation and Expression

Interactions with Neurotransmitter Systems and Receptor Modulations

The neurobiological effects of this compound are closely linked to its influence on neurotransmitter systems, with a significant focus on its interaction with excitatory amino acids and potential links to inhibitory and modulatory systems.

Glutamatergic System Antagonism and Excitotoxicity Abatement

The glutamatergic system, mediated by the excitatory neurotransmitter glutamate, plays a critical role in synaptic plasticity, learning, and memory. However, excessive glutamate activity can lead to excitotoxicity, a process implicated in various neurodegenerative conditions. This compound has been studied for its ability to counteract this excitotoxicity. frontiersin.orgnih.govunibs.it

This compound is considered a putative glutamate antagonist and an agent with anti-excitatory amino acid activity. oup.comnih.govfrontiersin.org Studies have shown that chronic treatment with this compound can protect cultured rat brain neurons from the neurotoxic effects induced by excitatory amino acids. nih.gov

The N-Methyl-D-Aspartate (NMDA) receptor is a subtype of glutamate receptor that is crucial for synaptic transmission and plasticity. medicaljournals.se Dysregulation of NMDA receptor activity can contribute to excitotoxicity. This compound has been reported to protect cultured rat hippocampal neurons against NMDA-induced neurotoxicity. medchemexpress.comunibs.itnih.gov While described primarily as an NMDA antagonist, other mechanisms of action may also be important. wikipedia.org

Research has demonstrated that this compound provides protection against neurotoxicity induced by glutamate. In cultured rat brain neuronal cultures, exposure to glutamate led to a significant increase in released lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, and a decrease in cellular microtubule-associated protein 2 (MAP2) content, a marker for neuronal survival. nih.gov Acute treatment with this compound resulted in a reduction of glutamate-induced LDH release. nih.gov Chronic treatment with this compound showed even more pronounced protective effects, preventing LDH release and changes in MAP2 levels induced by glutamate. nih.gov

Studies in cerebellar granule cells repeatedly treated with nanomolar concentrations of this compound showed resistance to glutamate-induced excitotoxicity. unibs.it this compound treatment specifically prevented the glutamate-induced increase of tau expression without altering the basal expression pattern of tau proteins. unibs.itnih.gov This suggests that this compound-induced neuroprotection is functionally associated with preventing the injury-mediated increase in tau expression. unibs.itnih.gov

The potency of this compound in inhibiting glutamate-induced released LDH in cultured rat brain neurons was investigated, yielding an IC50 value. nih.gov

Table 1: Effects of this compound on Glutamate-Induced Neurotoxicity in Cultured Rat Brain Neurons

Treatment ConditionGlutamate ConcentrationThis compound ConcentrationEffect on Released LDHEffect on Cellular MAP2 ContentReference
Glutamate Exposure (16 hours)1 mM-Three-fold increase40% decrease nih.gov
Acute this compound Treatment1 mM10 µM40% dropNot specified nih.gov
Chronic this compound Treatment1 mM0.1 µMNo inductionNo changes nih.gov
Single this compound Treatment (Days 1-5)1 mM0.1 µM70-80% dropNot specified nih.gov

Table 2: this compound Potency in Inhibiting Glutamate-Induced LDH Release

CompoundAssayIC50 Value (nM)Reference
This compoundInhibition of 1 mM Glutamate-induced LDH release34 ± 13 nih.gov

Beyond glutamate and NMDA, this compound has also demonstrated protective effects against neurotoxicity induced by other agents, including kainic acid and veratridine. Kainic acid is a potent neuroexcitatory amino acid agonist that acts on kainate receptors, another type of ionotropic glutamate receptor, and can induce excitotoxicity and seizures. wikipedia.orgmybiosource.comebiohippo.com Veratridine is a neurotoxin that activates voltage-dependent sodium channels, leading to persistent activation and increased nerve excitability. mpbio.comctdbase.orgnih.gov

Full and partial neuronal protection after chronic this compound treatment at a concentration of 0.1 µM was observed for neurotoxicity induced by kainic acid and veratridine, respectively, in cultured rat brain neurons. nih.gov

Table 3: Protection Against Kainic Acid and Veratridine Toxicity by Chronic this compound Treatment

Neurotoxic AgentThis compound ConcentrationObserved Protection LevelReference
Kainic Acid0.1 µMFull nih.gov
Veratridine0.1 µMPartial nih.gov
Protection Against Glutamate-Induced Neurotoxicity

Investigational Links to GABAergic Neurotransmission

While the primary focus of research on this compound's neurobiological actions has been on the glutamatergic system, there have been some investigational links to GABAergic neurotransmission. The GABAergic system, mediated by the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), plays a crucial role in balancing excitatory neurotransmission. frontiersin.orgwikipedia.org Some research has explored the influence of both glutamatergic and GABAergic neurotransmission in certain physiological and pathological conditions where this compound has been investigated. frontiersin.org

Theoretical Considerations for Cholinergic System Interactions in Cognitive Paradigms

The cholinergic system, mediated by acetylcholine (B1216132), is fundamentally involved in cognitive functions such as learning, memory, and attention. mims.comguidetopharmacology.orgunimib.it Given this compound's reported cognitive-enhancing properties, theoretical considerations regarding its potential interactions with the cholinergic system in cognitive paradigms have been explored. While direct mechanisms of this compound action on cholinergic receptors or acetylcholine levels are not extensively detailed in the provided information, its observed cognitive effects suggest a potential indirect influence or interaction within the complex interplay of neurotransmitter systems that govern cognition. wikipedia.org

Ion Channel Modulatory Effects

Ion channels are critical for maintaining cellular excitability and homeostasis in neurons. Modulation of ion channel function can significantly impact neuronal survival and function.

Differential Modulation of Cellular Depolymerization Processes

This compound has been shown to influence cellular depolymerization processes, specifically by stabilizing the neuronal cytoskeleton. nih.gov Evidence suggests that this compound preferentially increases the fraction of polymerized tubulin. nih.gov Furthermore, the compound differentially modulates nocodazole-induced depolymerization, in contrast to cold-induced depolymerization. nih.gov This indicates a specific interaction with mechanisms involved in microtubule dynamics. The stabilization of the neuronal cytoskeleton by this compound is proposed as a mechanism underlying its neuroprotective effect. nih.gov

Intracellular Signaling Cascades and Cellular Protective Pathways

This compound's neurobiological actions also involve influencing intracellular signaling pathways that contribute to cell survival and protection against stressors.

Effects on Cell Survival and Viability in Response to Stressors

Research has demonstrated that this compound can attenuate neurotoxicity induced by various stressors. In human TR14 neuroblastoma cells and rat hippocampal neurons, this compound was shown to attenuate neurotoxicity induced by a hyperstimulating medium of kinase activators that leads to aberrant tau phosphorylation. nih.gov Chronic this compound treatment protected cultured rat brain neurons from neurotoxic effects induced by excitatory amino acids like glutamate and NMDA. nih.gov Specifically, chronic treatment with 0.1 µM this compound on days 1 and 4 in culture resulted in neuronal cultures that showed no significant difference in MAP2 content and total LDH activity compared to control cultures after one week. nih.gov Exposure to 1 mM glutamate for 16 hours did not induce LDH release or changes in MAP2 levels in these chronically treated cultures. nih.gov A single treatment with 0.1 µM this compound between day 1 to 5 induced a 70-80% drop in glutamate-induced released LDH in 7-day-old neuronal cultures. nih.gov Full and partial neuronal protection was also observed against neurotoxicity induced by NMDA and kainic acid or veratridine, respectively, after chronic treatment at 0.1 µM. nih.gov this compound was found to be potent in inhibiting released LDH induced by 1 mM glutamate, with an IC50 value of 34 ± 13 nM. nih.gov Furthermore, priming of cultured neurons with this compound resulted in long-lasting inhibition of neurotoxin-induced tau expression and cell death. drugbank.comcolab.ws This included preventing the glutamate-induced increase of tau expression in cerebellar granule cells and preventing doxorubicin-induced increased tau immunoreactivity and subsequent cell death in differentiated SH-SY5Y neuroblastoma cells. drugbank.com

Here is a table summarizing some of the cell survival data:

Cell TypeStressorThis compound Concentration (Chronic)Effect on Neurotoxicity (e.g., LDH Release, MAP2)Citation
Rat hippocampal neuronsHyperstimulating medium (kinase activators)Not specifiedAttenuation of neurotoxicity nih.gov
Cultured rat brain neurons1 mM Glutamate (16 hours)0.1 µMNo LDH release or MAP2 changes nih.gov
Cultured rat brain neurons1 mM Glutamate (single treatment, days 1-5)0.1 µM70-80% drop in LDH release nih.gov
Cultured rat brain neurons5 mM NMDA0.1 µMFull neuronal protection nih.gov
Cultured rat brain neurons1 mM Kainic acid or 30 µM Veratridine0.1 µMPartial neuronal protection nih.gov
Cultured cerebellar granule cellsGlutamateNanomolarResistance to excitotoxicity, prevents tau increase drugbank.com
Differentiated SH-SY5Y cellsDoxorubicinNot specifiedPrevents increased tau and cell death drugbank.com

Investigation of Neuroinflammation Pathways

Neuroinflammation is recognized as a significant component in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease, a condition for which this compound was investigated tandfonline.comaafp.org. Neuroinflammation involves the activation of glial cells and the release of inflammatory mediators, contributing to neuronal damage and dysfunction tandfonline.com. In Alzheimer's disease, for instance, amyloid plaques may be associated with oxidative damage and inflammation aafp.org.

While neuroinflammation is relevant to the disease contexts in which this compound has been studied, detailed research findings specifically investigating this compound's direct effects on neuroinflammation pathways, such as its impact on inflammatory mediators or the activation of specific inflammatory cascades, were not identified in the available search results. The literature primarily focuses on this compound's effects on cytoskeletal stability, excitotoxicity, and tau protein modulation as key neurobiological mechanisms.

Preclinical Efficacy and Therapeutic Potential in Experimental Animal Models

Neuroprotective Applications in Models of Brain Injury

Sabeluzole (B11506) has shown protective effects in experimental models of brain injury, including those mimicking cerebral ischemia and various forms of hypoxia. nih.gov

Efficacy in Cerebral Ischemia Models

Studies have explored the efficacy of this compound in models of cerebral ischemia. In a mouse model of focal cerebral ischemia induced by middle cerebral artery occlusion, this compound did not show an effect on infarct area in one study. nih.gov However, it has been reported to have anti-ischemic properties. medchemexpress.com In models of incomplete ischemia in rats, this compound showed a weak effect. nih.gov

Protective Effects in Hypoxia Models (e.g., Hypobaric, Anoxic, Hemic, Asphyxic)

This compound has demonstrated activity across various experimental hypoxia models. nih.gov In mice, this compound increased survival time in hypobaric hypoxia and anoxic hypoxia. nih.gov It also increased gasping in a decapitation model, which simulates complete ischemia. nih.gov In rats, this compound increased survival in hemic hypoxia. nih.gov Furthermore, in anoxic hypoxia in rats, this compound increased the time latency between the onset of anoxia and negative DC-shift and the K+ extracellular threshold. nih.gov In asphyxic hypoxia in cats, this compound counteracted hypoxia-induced changes in cortical electrical activity. nih.gov

The following table summarizes some of the findings in hypoxia models:

ModelSpeciesOutcome MeasuredThis compound EffectCitation
Hypobaric HypoxiaMiceSurvival timeIncreased (up to 92.0%) nih.gov
Anoxic HypoxiaMiceSurvival timeIncreased (up to 27.2%) nih.gov
Complete Ischemia (Decap.)MiceGaspingIncreased (up to 155.4%) nih.gov
Hemic HypoxiaRatsSurvivalIncreased (up to 21.1%) nih.gov
Anoxic HypoxiaRatsTime to negative DC-shiftIncreased (by 20.5%) nih.gov
Anoxic HypoxiaRatsK+e thresholdIncreased (by 25.7%) nih.gov
Asphyxic HypoxiaCatsCortical electrical activityCounteracted hypoxia-induced changes nih.gov

Cognitive and Behavioral Pharmacology Studies

This compound has been evaluated for its effects on cognitive and behavioral functions in preclinical models, primarily in rodents. medchemexpress.comnih.gov

Enhancement of Learning and Memory Functions in Rodents

Studies in rats have indicated that this compound possesses memory-enhancing properties. medchemexpress.comnih.gov It was shown to prevent the amnesic effect induced by chlordiazepoxide in a habituation paradigm, where treated animals displayed lower locomotor and rearing activities during retention compared to those treated with chlordiazepoxide alone. medchemexpress.comnih.gov In a social recognition test in rats, this compound-treated animals showed a significant reduction in social investigation during re-exposure to a familiar juvenile, suggesting a longer memory for individual characteristics based on olfactory cues. nih.gov this compound has also shown positive effects on several learning and memory tasks in rats. medchemexpress.com Investigations in neuronal cell cultures suggest that this compound increases fast axonal transport, a mechanism potentially contributing to its memory-enhancing effects. nih.gov

Impact on Attention and Other Cognitive Domains in Preclinical Setting

While the primary focus in preclinical cognitive studies of this compound has been on learning and memory, its impact on other cognitive domains such as attention has also been considered within the broader context of cognitive function. sgul.ac.uk The observed improvements in behavioral tasks that require recognition and habituation suggest an influence on processes related to attention and information processing. nih.gov

Disease-Specific Preclinical Models

This compound's preclinical evaluation has extended to disease-specific models, particularly those relevant to neurodegenerative conditions like Alzheimer's disease, given its potential neuroprotective and cognitive-enhancing properties. medchemexpress.comnih.gov In vitro studies using cultured neurons have shown that this compound can protect against neurotoxicity induced by NMDA and glutamate (B1630785), preventing increases in tau expression and cell death, which are relevant to the pathology of Alzheimer's disease. medchemexpress.comunibs.it Evidence suggests that this compound may exert neuroprotective effects by stabilizing the neuronal cytoskeleton, specifically by increasing the fraction of polymerized tubulin. nih.gov This mechanism is considered a potential new approach for treating Alzheimer's disease. nih.gov

Evaluation in Experimental Models of Epilepsy and Seizure-Induced Cognitive Impairments

This compound's potential has also been evaluated in experimental models of epilepsy and seizure-induced cognitive impairments. Epilepsy is a neurological disorder characterized by recurrent seizures, and cognitive dysfunction, particularly memory problems, is frequently observed in patients. nih.govmdpi.comsgul.ac.uk Animal models of epilepsy, such as those induced by chemical kindling agents like kainic acid or pentylenetetrazol (PTZ), are used to study seizure mechanisms and their consequences on cognitive function. nih.govmdpi.com

Research in rodent models of temporal lobe epilepsy has shown that seizure-induced memory impairment can occur independently of seizure frequency, suggesting other underlying mechanisms. nih.gov While the provided search results mention the use of various animal models to study seizure-induced cognitive deficits nih.govsgul.ac.uk, specific detailed findings on this compound's effects in these models are limited within the provided context. However, the theoretical basis for this compound's potential in this area stems from its NMDA antagonist activity. NMDA receptors are involved in neuronal excitability, and modulating their activity could potentially influence seizure susceptibility and the subsequent impact on cognitive function. patsnap.com

Assessment in Animal Models of Sleep-Related Neurological Dysfunctions

Experimental animal models are also employed to investigate sleep disorders and their associated neurological dysfunctions. conductscience.comnih.gov Sleep disturbances are prevalent and linked to neurocognitive impairments, with the hippocampus, crucial for cognitive function, being particularly affected. imrpress.com Animal models aim to replicate aspects of human sleep disorders like insomnia, narcolepsy, restless legs syndrome, and sleep apnea. conductscience.comnih.gov

This compound has been researched for applications in conditions such as sleep apnea. wikipedia.org While detailed preclinical data on this compound's assessment in animal models of sleep-related neurological dysfunctions are not extensively provided in the immediate search results, the compound's potential relevance could be linked to its broader neuroprotective effects or potential influence on neural circuits involved in sleep regulation. The provided information highlights the use of various animal models and techniques like electroencephalography (EEG) and electromyography (EMG) to study sleep parameters and identify underlying mechanisms in these models. conductscience.com

Role in Peripheral Nerve Regeneration Research

This compound has also been explored in the context of peripheral nerve regeneration research. Peripheral nerve injuries can result from trauma and can lead to significant functional deficits. uab.cat Research in this area focuses on identifying agents and strategies to promote nerve regrowth and functional recovery. frontiersin.org

Studies have investigated the potential of this compound as a nerve growth agent. nih.govkuleuven.be Research has involved the development and characterization of biodegradable nerve guides containing this compound for peripheral nerve regeneration. nih.govkuleuven.be These nerve guides, prepared using techniques like melt compression and melt extrusion with biodegradable polymers such as copolymers of polylactic acid and polycaprolactone, were designed to provide a sustained release of this compound. nih.govkuleuven.be In vitro release measurements indicated that the release of this compound from these guides was complete, reproducible, and could be controlled by the polymer selection, following Fickian release behavior. nih.gov The physicochemical characterization of these drug-loaded nerve guides showed the absence of crystalline this compound, suggesting the formation of an amorphous dispersion. nih.gov

Structure Activity Relationship Sar and Advanced Derivative Research

Rational Design and Synthesis of Novel Sabeluzole (B11506) Analogues

The structure of this compound has served as a basis for the rational design and synthesis of novel analogues with the aim of optimizing its neurobiological profile or developing multi-target-directed ligands for complex neurological disorders mdpi.comresearchgate.net. The rational design process involves identifying key structural features of this compound responsible for its desired activities and then systematically modifying these features to enhance potency, selectivity, pharmacokinetic properties, or to introduce additional beneficial activities. Synthetic strategies for creating this compound analogues often involve the construction of the substituted benzothiazole (B30560) core and the subsequent attachment or modification of the linker and the terminal functional group. Examples from related research on benzothiazole derivatives include the synthesis of compounds combining the benzothiazole scaffold with other pharmacophores or modifying the attached groups to improve properties like solubility or target engagement researchgate.netnih.gov. While specific detailed synthetic schemes and rationales for designing this compound analogues specifically for enhanced NMDA antagonism or axonal transport modulation are not provided, the general approach of medicinal chemistry involves targeted synthesis based on hypothesized SARs and biological evaluation.

Methodological Frameworks in Sabeluzole Research Preclinical Focus

In Vitro Cellular and Molecular Experimental Systems

In vitro studies provide controlled environments to dissect the cellular and molecular effects of Sabeluzole (B11506). These approaches are crucial for understanding how the compound interacts with neuronal cells and influences key biological processes.

Utilization of Primary Neuronal Cultures (e.g., Hippocampal, Cerebellar Granule Cells)

Primary neuronal cultures, such as those derived from rat hippocampal formation and cerebellar granule cells, have been extensively used in this compound research. These cultures offer a more physiologically relevant model compared to immortalized cell lines. Studies have shown that this compound can protect rat hippocampal neurons against neurotoxicity induced by NMDA and glutamate (B1630785). medchemexpress.com Repeated treatment of primary cultures of cerebellar granule cells with nanomolar concentrations of this compound during in vitro development resulted in mature cells that exhibited resistance to glutamate-induced excitotoxicity. unibs.it this compound treatment also prevented the increase in tau expression induced by glutamate in these cells, without altering the basal expression pattern of tau proteins. unibs.it Chronic treatment with this compound has been shown to protect cultured rat brain neurons from the neurotoxic effects of excitatory amino acids. nih.govnih.gov

Table 1: Neuroprotective Effects of this compound in Primary Neuronal Cultures
Culture Type Neurotoxic Agent This compound Concentration Treatment Duration Observed Effect Source
Cerebellar Granule Cells Glutamate (50 µM) 50 nM, 100 nM 20 min pre-injury Protection against excitotoxicity medchemexpress.com
Cerebellar Granule Cells Glutamate 50 nM 7 days Inhibition of tau protein level increase medchemexpress.com
Cerebellar Granule Cells Glutamate (50 µM) 50 nM Repeated treatment Reduced cell death by ~50% unibs.it
Cerebellar Granule Cells Glutamate (50 µM) 50 nM Repeated treatment Prevented neurotoxicity by 32% unibs.it
Cerebellar Granule Cells Glutamate (100 µM) 50 nM Repeated treatment Prevented neurotoxicity by 48% unibs.it
Rat Hippocampal Neurons NMDA, Glutamate Not specified Not specified Protection against neurotoxicity via preventing tau expression medchemexpress.com
Rat Brain Neuronal Cultures (Hippocampal formation) Glutamate (1 mM) 0.1 µM Chronic (days 1 & 4) No LDH release or MAP2 changes after glutamate exposure nih.gov
Rat Brain Neuronal Cultures (Hippocampal formation) Glutamate (1 mM) 0.1 µM Single (days 1-5) 70-80% drop in glutamate-induced released LDH nih.gov
Rat Brain Neuronal Cultures (Hippocampal formation) NMDA (5 mM) 0.1 µM Chronic Full neuronal protection nih.gov
Rat Brain Neuronal Cultures (Hippocampal formation) Kainic acid (1 mM) 0.1 µM Chronic Partial neuronal protection nih.gov
Rat Brain Neuronal Cultures (Hippocampal formation) Veratridine (30 µM) 0.1 µM Chronic Partial neuronal protection nih.gov

Application of Neuroblastoma Cell Lines (e.g., TR14, N4, SH-SY5Y)

Neuroblastoma cell lines, including SH-SY5Y and N4 cells, have also been utilized to study the effects of this compound. This compound has shown neuroprotective effects in the human neuroblastoma cell line SH-SY5Y. medchemexpress.com In SH-SY5Y cells differentiated by retinoic acid treatment, doxorubicin (B1662922) increased tau immunoreactivity and induced cell death, both of which were prevented by this compound. unibs.it this compound has also been shown to accelerate neurite outgrowth in different neuronal cell lines, including N4 neuroblastoma cells. nih.gov Studies in mouse N4 neuroblastoma cells indicated that this compound decreases the spontaneous retraction frequency of neurites and lowers the lateral mobility of the cells. nih.gov Research using human TR14 neuroblastoma cells has shown that this compound can attenuate neurotoxicity induced by a hyperstimulating medium of kinase activators. nih.gov

Table 2: Effects of this compound in Neuroblastoma Cell Lines
Cell Line Stimulus/Condition This compound Concentration Treatment Duration Observed Effect Source
SH-SY5Y Not specified 50 nM 4 days Neuroprotective effects medchemexpress.com
SH-SY5Y (differentiated) Doxorubicin Not specified Not specified Prevented increased tau immunoreactivity and cell death unibs.it
N4 Neuroblastoma Not specified 0.1 µM - 0.5 µM Not specified Enhanced neurite outgrowth (10-30%) nih.gov
N4 Neuroblastoma Vanadate (B1173111) (0.1 mM) inhibition 1 µM Not specified Reversed inhibition of axonal transport nih.gov
N4 Neuroblastoma Not specified Not specified Not specified Decreased spontaneous neurite retraction frequency, lowered lateral mobility nih.gov
TR14 Neuroblastoma Hyperstimulating medium of kinase activators Not specified Not specified Attenuation of neurotoxicity nih.gov

Biochemical Assays for Cytoskeletal Proteins (e.g., MAP2 ELISA)

Biochemical assays, particularly those targeting cytoskeletal proteins like microtubule-associated protein 2 (MAP2), have been employed to assess neuronal integrity and survival. MAP2 is a neuronal cytoskeletal protein used to assess the survival of neurons after exposure to neurotoxic agents. nih.govgoogle.com An enzyme-linked immunosorbent assay (ELISA) using a mouse monoclonal MAP2 antibody has been utilized to quantify MAP2 content in neuronal cell homogenates. nih.govgoogle.com Exposure of neuronal cultures to glutamate led to a decrease in cellular MAP2 content, which was prevented by chronic this compound treatment. nih.gov

Electrophysiological Techniques (e.g., Whole-Cell Voltage Clamp)

Electrophysiological techniques, such as the whole-cell voltage clamp, have been used to investigate the effects of this compound on neuronal electrical activity and ion channels. The whole-cell voltage clamp technique has been applied to study the effects of this compound in cultured rat cerebellar granule cells. nih.gov Chronic exposure to this compound for 7 days reduced the N-methyl-D-aspartate (NMDA)-induced inward current in these cells, while not affecting the non-NMDA responses evoked by kainic acid. nih.gov This suggests that chronic treatment with this compound selectively reduces the functional NMDA response. nih.gov

Molecular Biological Approaches (e.g., Semiquantitative PCR for mRNA Expression)

Molecular biological approaches, including semiquantitative PCR, have been used to evaluate gene expression levels in response to this compound treatment. Semiquantitative PCR has been applied to evaluate tau mRNA content in primary cultures of cerebellar granule cells during in vitro maturation. unibs.it this compound treatment prevented the glutamate-induced increase of tau expression without modifying the basal pattern of expression, as shown by measurement of mRNA levels. unibs.it PCR analysis was also performed to evaluate tau mRNA content in undifferentiated and differentiated SH-SY5Y cells. unibs.it

Quantitative Imaging and Microscopy (e.g., Video Microscopy for Axonal Transport, Immunocytochemistry)

Quantitative imaging and microscopy techniques have been instrumental in visualizing and quantifying cellular responses to this compound. Quantitative video microscopy has been used to show that this compound effectively increases fast axonal transport in rat neuronal cell cultures. nih.govdocksci.com Long-term incubation with this compound increased both the velocity and jump length of saltatory movements in embryonic hippocampal neurons. nih.gov Immunocytochemistry has been used in conjunction with selective permeabilization procedures to show that this compound preferentially increases the fraction of polymerized tubulin. nih.gov Immunocytochemical analysis has also been used to assess tau immunoreactivity in SH-SY5Y cells treated with doxorubicin and this compound. unibs.itcolab.ws

In Vivo Animal Model Methodologies

In vivo studies using animal models are a cornerstone of preclinical research for neurological compounds like this compound. These models allow for the investigation of a compound's effects within a complex biological system, providing insights into its potential efficacy and mechanisms of action in a living organism.

Selection and Justification of Animal Models for Neurological Conditions

The selection of appropriate animal models in this compound research is driven by the need to simulate aspects of human neurological conditions and evaluate the compound's impact on relevant physiological and behavioral endpoints. Animal models are widely used in preclinical research to study biological processes and diseases, including neurological disorders researchgate.netupenn.edu. While animal models have limitations in fully predicting human responses, they remain a crucial tool in preclinical drug discovery drugdiscoverytrends.comemulatebio.com.

Studies on this compound have utilized various animal models to assess its cerebral effects under different challenging conditions. For instance, models involving hypobaric hypoxia, complete ischemia by decapitation, anoxic hypoxia, hemic hypoxia, incomplete ischemia by bilateral carotid ligation, and asphyxic hypoxia in mice, rats, and cats have been employed. These models were selected to investigate this compound's potential protective effects against different forms of brain injury and oxygen deprivation nih.gov. The use of different species and models allows for a broader understanding of the compound's activity spectrum.

Standardized Behavioral Phenotyping for Cognitive and Neurological Assessments

Standardized behavioral phenotyping is critical for evaluating the effects of this compound on cognitive function and neurological behavior in animal models. Behavioral models are essential for understanding the pathophysiology of diseases and accelerating the development of treatments researchgate.net. Utilizing a set of different tests that show traits on the behavioral phenotype is often more efficient than using a single test researchgate.net.

While specific details on the precise behavioral tests used for this compound in the provided context are limited, preclinical behavioral testing for neurological and cognitive assessments commonly includes tests for learning and memory, sensory and motor function, anxiety, and depression stanford.edu. Examples of widely used behavioral tests in neurological studies in rodents include the elevated plus maze, passive avoidance, locomotor activity, fear conditioning, Morris water maze, and novel object recognition tests researchgate.netscantox.com. These tests are designed to measure different aspects of learning and memory, such as spatial memory, short-term working memory, and recognition memory scantox.com. This compound has shown positive effects on memory function in animals karger.com.

Neurochemical and Histopathological Analysis in Animal Tissues

Neurochemical and histopathological analyses in animal tissues provide crucial insights into the biochemical and structural changes underlying the observed behavioral effects of this compound. Neurochemical studies can investigate the levels of neurotransmitters or other relevant molecules in the brain deepdyve.com. Histopathology, the microscopic examination of tissues, is a standard method for evaluating tissue changes in animal models ecco-ibd.eu.

While specific findings for this compound in the provided search results are not detailed, preclinical studies often involve the assessment of histopathological features and biochemical parameters in animal tissues to understand the drug's impact at a cellular and molecular level jbiochemtech.com. This can include examining brain tissue for signs of damage, inflammation, or alterations in neuronal morphology, as well as measuring levels of specific proteins, enzymes, or neurotransmitters. Histopathology of preclinical toxicity studies describes the pathology found in drug safety studies in laboratory animals, with an evidence-based discussion of the relevance of these findings amazon.com.

Computational and In Silico Modeling Approaches

Computational and in silico modeling approaches play an increasingly important role in drug discovery and preclinical research, complementing in vivo studies by providing predictive insights and mechanistic understanding at the molecular level. These methods can help establish relationships between chemical structure and biological activity and predict compound behavior.

Molecular Dynamics and Docking Simulations (if relevant to published academic work)

Molecular dynamics (MD) and docking simulations are computational techniques used to study the interactions between molecules, such as a drug compound and its target protein. Molecular docking predicts the preferred orientation of one molecule to another when bound to form a stable complex mdpi.com. MD simulations provide information about the dynamic behavior of molecular systems over time, assessing the stability of protein-ligand complexes mdpi.combiotechrep.ir.

While the provided search results mention molecular docking and dynamics simulations in the context of other compounds and targets, they also highlight the general application of these methods in drug discovery, including for understanding protein-ligand interactions and assessing the stability of complexes mdpi.complos.orgnih.gov. One source mentions screening plant bioactive compounds for enzyme inhibition potential by conducting molecular docking studies and using molecular dynamics simulations to confirm the stability of enzyme-inhibitor complexes researchgate.net. Although this specific study does not focus on this compound, it demonstrates the relevance of these computational methods in the study of potential therapeutic compounds, including benzothiazole (B30560) derivatives like this compound researchgate.net.

Predictive Modeling for Structure-Activity Relationships

Predictive modeling for structure-activity relationships (SAR) aims to establish a quantitative relationship between the chemical structure of compounds and their biological activity creative-biostructure.comfrontiersin.org. QSAR (Quantitative Structure-Activity Relationship) modeling is a data-driven approach that uses molecular descriptors to predict the biological activity of molecules based on their structural information frontiersin.org.

QSAR analysis can help establish quantitative relationships between chemical structure and biological activity, predict the activity of new compounds, and optimize the structure of existing compounds creative-biostructure.com. Machine learning and deep learning algorithms are used in developing QSAR models for predicting biological responses frontiersin.orgfrontiersin.org. These models can provide valuable insights for drug development by identifying significant factors associated with the activity of drug molecules creative-biostructure.com. In silico methods, including computational modeling, are gaining prominence as adjuncts or replacements for animal studies by predicting human-relevant outcomes fda.gov.

Emerging New Approach Methodologies (NAMs) in Preclinical Drug Development

Preclinical drug development traditionally relies on in vitro cell cultures and in vivo animal models to assess the potential efficacy and safety of candidate compounds. However, limitations in translating findings from these models to human physiology have driven the adoption of New Approach Methodologies (NAMs). nih.govtno.nl These emerging techniques aim to provide more physiologically relevant and predictive insights into drug behavior before human clinical trials. nih.govemulatebio.com NAMs encompass a range of innovative methods, including advanced cell-based assays, complex in vitro systems like organoids and microphysiological systems, and the application of computational approaches such as artificial intelligence and machine learning. europa.eunuvisan.com

Development and Validation of Human Cell-Based Assays

Cell-based assays are fundamental tools in preclinical research, allowing for the assessment of a compound's effects at the cellular level. precisionformedicine.comcriver.com These assays can range from simple measurements of cell viability and proliferation to more complex functional and biochemical analyses. criver.com The use of human cell types in these assays is crucial for improving the translatability of preclinical findings to human responses. precisionformedicine.comcriver.com Disease-relevant human primary cells or induced pluripotent stem cells (iPSCs) can be employed to better mimic the cellular environment of a specific condition. nuvisan.comcriver.com

In the preclinical investigation of this compound, studies have utilized primary neuronal cultures to evaluate its neuroprotective effects. For instance, this compound demonstrated protection against NMDA- and glutamate-induced neurotoxicity in primary cultures of rat hippocampal neurons. medchemexpress.com Furthermore, in primary cultures of cerebellar granule cells, this compound inhibited the increase in tau protein levels induced by glutamate. medchemexpress.com These findings highlight the utility of cell-based assays in elucidating the cellular mechanisms and protective properties of this compound against neurotoxic insults relevant to neurodegenerative diseases. While these specific studies mentioned the use of rat neurons, the principles and increasing sophistication of cell-based assays, particularly those using human-derived cells, remain a critical component of modern preclinical evaluation for compounds targeting neurological pathways. mdbneuro.com

Implementation of Organoid Systems and Microphysiological Systems (Organ-on-a-Chip)

Organoid systems and microphysiological systems (often referred to as Organ-on-a-Chip) represent significant advancements in creating more complex and physiologically relevant in vitro models. nih.govdrugtargetreview.comtechnologynetworks.com Organoids are three-dimensional self-organized structures derived from stem cells or tissue explants that mimic key aspects of organ architecture and function. drugtargetreview.comtechnologynetworks.com Organ-on-a-Chip systems integrate cells within microfluidic channels to replicate the dynamic environment, mechanical forces, and multi-tissue interactions found in the human body. nih.govemulatebio.com These systems offer advantages over traditional 2D cell cultures and animal models by providing a more accurate representation of human biology, which can lead to improved prediction of drug efficacy and toxicity. nih.govtno.nleuropa.eu

For neurodegenerative research, brain organoids and neural microphysiological systems hold particular promise for modeling disease pathogenesis and testing therapeutic compounds in a more human-relevant context. drugtargetreview.commdpi.com They can recapitulate aspects of neural circuitry, cellular diversity, and blood-brain barrier function that are difficult to achieve with simpler in vitro methods. While organoid and Organ-on-a-Chip technologies are increasingly integrated into preclinical pipelines, published research specifically detailing the application of these advanced NAMs in the preclinical evaluation of this compound was not found in the consulted literature. This may suggest that the primary preclinical development phase of this compound largely predated the widespread adoption and publication of studies utilizing these specific methodologies.

Integration of Artificial Intelligence and Machine Learning in Preclinical Research

Applications of AI/ML in preclinical research relevant to compounds like this compound, which target the nervous system, could involve predicting interactions with various neural targets, modeling complex disease pathways, or analyzing data from advanced in vitro models to identify subtle treatment effects. xenoss.io Despite the growing adoption of AI/ML in the pharmaceutical industry, published research specifically detailing the application of artificial intelligence or machine learning methodologies in the preclinical studies of this compound was not identified in the consulted literature. This indicates that while AI/ML is an emerging force in preclinical drug development, its specific application to this compound research may not have been widely reported or may not have been a significant component of its earlier preclinical evaluation.

Future Directions and Advanced Research Trajectories

Deeper Investigation into Intracellular Signaling Pathways and Molecular Networks

Future research should aim to fully characterize the intracellular signaling pathways and molecular networks modulated by Sabeluzole (B11506). While this compound is known to act primarily as an NMDA antagonist, its neuroprotective effects may involve other mechanisms wikipedia.org. Studies have indicated that this compound can protect neurons against NMDA- and glutamate-induced neurotoxicity and prevent the increase in tau expression induced by glutamate (B1630785) medchemexpress.comunibs.it. Further investigation is needed to understand the specific intracellular cascades involved in these protective effects, such as its influence on protein phosphorylation, calcium homeostasis, and the activity of kinases and phosphatases mdpi.comlongdom.orgbmglabtech.com. Understanding how this compound interacts with various intracellular components and signaling hubs will be crucial for defining its therapeutic potential and identifying potential off-target effects. Research could utilize advanced techniques like phosphoproteomics, transcriptomics, and high-resolution imaging to map the complete spectrum of this compound's intracellular influence longdom.org.

Expansion of Preclinical Efficacy to Additional Rare Neurological Disorders

Given its observed neuroprotective and cognitive-enhancing properties, there is potential to expand preclinical efficacy studies of this compound to a wider range of rare neurological disorders. Many rare neurological conditions involve excitotoxicity, protein aggregation (such as tauopathies), or synaptic dysfunction, mechanisms that this compound appears to influence wikipedia.orgmedchemexpress.comunibs.itnih.govnih.gov. Preclinical models of specific rare diseases, beyond Alzheimer's, could be utilized to assess this compound's therapeutic potential. This could include in vitro and in vivo models of conditions characterized by neuronal loss, abnormal protein accumulation, or impaired synaptic function mdpi.com. Identifying specific rare disease subtypes where this compound's known mechanisms of action are particularly relevant could pave the way for targeted preclinical investigation azafaros.comfrontiersin.org.

Refinement of this compound Analogues for Enhanced Target Specificity and Efficacy

The development and refinement of this compound analogues represent a significant future direction. This compound is a benzothiazole (B30560) derivative medchemexpress.com. Structure-activity relationship studies could lead to the design of novel compounds with enhanced target specificity, improved pharmacokinetic properties, and potentially greater efficacy with reduced off-target effects researchgate.net. Research in this area would involve medicinal chemistry efforts to synthesize a library of this compound derivatives, followed by rigorous in vitro and in vivo screening to evaluate their potency, selectivity for specific NMDA receptor subunits or other relevant targets, blood-brain barrier permeability, and metabolic stability researchgate.netfrontiersin.org. The goal would be to identify analogues with optimized profiles for therapeutic application in neurological disorders.

Strategic Approaches for Drug Repurposing Based on Preclinical Data

Preclinical data generated on this compound's mechanisms of action and observed effects can inform strategic approaches for drug repurposing. Drug repurposing, finding new uses for existing drugs, offers a potentially faster and more cost-effective development pathway remedi4all.orgfrontiersin.orgscienceopen.comnih.gov. Based on a comprehensive understanding of how this compound interacts with intracellular pathways, modulates neuronal circuits, and shows preclinical efficacy in specific models, researchers can identify other diseases or conditions where similar pathological mechanisms are at play frontiersin.org. Bioinformatic and computational approaches, leveraging large-scale biological datasets, can be employed to identify potential new indications for this compound based on its molecular signature . This data-driven approach, combined with experimental validation in relevant preclinical models, could uncover novel therapeutic applications for this compound or its analogues mdpi.com.

Analysis of the Intellectual Property Landscape and Research Opportunities for this compound

A thorough analysis of the intellectual property (IP) landscape surrounding this compound is essential to identify research opportunities and potential pathways for future development. This includes examining existing patents related to this compound's synthesis, formulations, and therapeutic uses rootsanalysis.com. Understanding the scope and limitations of existing IP will help identify areas where novel research and development can occur without infringing on existing rights scienceopen.comrootsanalysis.com. Furthermore, analyzing the competitive landscape, including other compounds targeting similar pathways or indications, can highlight unmet needs and potential niches for this compound or its derivatives. Identifying expired or expiring patents may also present opportunities for generic development or repurposing efforts. This analysis should inform strategic decisions regarding future research investments, potential collaborations, and the protection of new discoveries related to this compound.

Q & A

Q. What experimental models are most appropriate for studying Sabeluzole's neuroprotective effects in Alzheimer's disease (AD) research?

Methodological Answer: Utilize both in vitro (e.g., neurotoxin-induced tau expression in neuronal cell lines) and in vivo models (e.g., transgenic mice expressing human tau or amyloid-beta). Validate findings using behavioral assays (e.g., Morris water maze for cognitive assessment) and immunohistochemical analysis of tau aggregation . Dose-response studies should compare this compound with established AD therapeutics (e.g., memantine) to contextualize efficacy.

Q. How can researchers optimize dosing regimens for this compound in preclinical studies?

Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) profiling to establish bioavailability, half-life, and blood-brain barrier penetration. Use staggered dosing in rodent models to identify therapeutic windows, balancing efficacy (e.g., tau inhibition) with toxicity thresholds. Bayesian adaptive trial designs may refine dosing efficiency by iteratively updating parameters based on interim results .

Q. What biomarkers are critical for evaluating this compound's impact on tau pathology?

Methodological Answer: Prioritize biomarkers such as cerebrospinal fluid (CSF) tau levels, phospho-tau (p-tau) epitopes (e.g., p-tau181, p-tau217), and neurofilament light chain (NfL). Combine these with neuroimaging markers (e.g., tau-PET) to correlate molecular changes with clinical outcomes. Longitudinal sampling in animal models ensures temporal resolution of biomarker dynamics .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's efficacy across different AD models?

Methodological Answer: Perform comparative meta-analyses of studies using standardized protocols (e.g., consistent neurotoxin concentrations, animal strains). Stratify data by model type (e.g., amyloid vs. tau-centric) and assess confounding variables (e.g., age, genetic background). Sensitivity analyses can identify outlier datasets, while in silico modeling (e.g., molecular docking) may explain differential target engagement .

Q. What statistical approaches are recommended for analyzing this compound's cognitive-enhancing effects in heterogeneous cohorts?

Methodological Answer: Apply mixed-effects models to account for intra-individual variability in cognitive test performance. Use propensity score matching to balance baseline characteristics (e.g., age, disease severity) across treatment groups. Machine learning algorithms (e.g., random forests) can identify subgroups with heightened therapeutic responses .

Q. How can this compound's mechanism of action be disentangled from off-target effects in complex neuronal systems?

Methodological Answer: Employ CRISPR-based gene editing to knockout putative targets (e.g., microtubule-associated proteins) in cellular models. Combine this with proteomic profiling (e.g., mass spectrometry) to map this compound-induced protein interaction networks. Pharmacological inhibition/activation of secondary pathways (e.g., NMDA receptors) clarifies causal relationships .

Methodological & Reporting Standards

Q. What are best practices for integrating this compound research with existing literature on tauopathies?

Methodological Answer: Conduct systematic reviews using PRISMA guidelines to synthesize preclinical and clinical data. Annotate conflicting findings (e.g., dose-dependent efficacy) in evidence tables, highlighting methodological disparities. Use citation tracking tools (e.g., Web of Science) to identify undercited but pivotal studies .

Q. How should researchers address reproducibility challenges in this compound studies?

Methodological Answer: Adopt open-science practices, including preregistration of protocols (e.g., on Open Science Framework) and sharing raw data/analytical code. Replicate key findings in independent labs using harmonized protocols. Report negative results transparently to mitigate publication bias .

Tables for Quick Reference

Key Parameter Recommended Approach Relevant Evidence
Tau aggregation inhibitionIn vitro neurotoxin models + p-tau ELISA
Cognitive assessmentMorris water maze (rodents) + ADAS-Cog (clinical)
Pharmacokinetic profilingLC-MS/MS for plasma/CSF quantification
Data contradiction resolutionMeta-regression + sensitivity analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.